N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide
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Overview
Description
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide is a complex organic compound that features a benzylamino group, an ethylpyrrolidinylidene moiety, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate sulfonyl chloride to form the benzylamino benzenesulfonamide intermediate.
Introduction of the Ethylpyrrolidinylidene Moiety: The intermediate is then reacted with 1-ethylpyrrolidine under suitable conditions to introduce the ethylpyrrolidinylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microfluidic systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylamino or ethylpyrrolidinylidene groups.
Reduction: Reduced forms of the sulfonamide or benzylamino groups.
Substitution: Substituted derivatives at the benzylamino or sulfonamide positions.
Scientific Research Applications
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active compound in drug development.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylamino)-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
- 4-(benzylamino)-N-(1-ethylpiperidin-2-ylidene)benzenesulfonamide
Uniqueness
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylpyrrolidinylidene moiety, in particular, differentiates it from similar compounds and may result in unique interactions with biological targets.
Properties
CAS No. |
126826-53-7 |
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Molecular Formula |
C19H23N3O2S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(NZ)-4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C19H23N3O2S/c1-2-22-14-6-9-19(22)21-25(23,24)18-12-10-17(11-13-18)20-15-16-7-4-3-5-8-16/h3-5,7-8,10-13,20H,2,6,9,14-15H2,1H3/b21-19- |
InChI Key |
SABNYUQAMCDTIY-VZCXRCSSSA-N |
Isomeric SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3 |
Canonical SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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